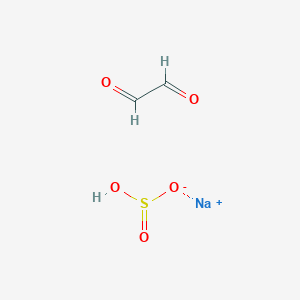
Sodium;hydrogen sulfite;oxaldehyde
Cat. No. B8738040
M. Wt: 162.10 g/mol
InChI Key: GZHPURDUBITIAR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06750343B2
Procedure details


To a solution of 122 g of ortho-toluenediamine (1.0 mole) dissolved in 500 cc of 2 M acetic acid, 250 cc of 4 M sodium acetate solution was added with stirring. The mixture was heated up to 60° C. and poured rapidly into a solution of 298.4 g (1.05 moles) of sodium glyoxal bisulfite in 1500 cc of water previously heated to 60° C. The resulting dark solution was stirred for one hour and it was then cooled down in an ice bath until the temperature had dropped below 10° C. The solution was then neutralized with 120 g of sodium hydroxide pellets. After the sodium hydroxide had dissolved, 500 g of potassium carbonate was added. During the addition of alkali, the solution turned red and a black oil separated out. Most of the oily amine was removed by extraction with pentane or hexane and the combined organic phase was dried over MgSO4, filtered and vacuum dried to give a brown oil that upon distillation gave methyl-quinoxaline (92 g) as a clear pale yellow to colorless liquid (80% yield).
Name
ortho-toluenediamine
Quantity
122 g
Type
reactant
Reaction Step One








Name

Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([NH2:9])(C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]1[NH2:7].[C:10]([O-])(=O)[CH3:11].[Na+].S(=O)(O)[O-].[CH:19](C=O)=O.[Na+].[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.O>[CH3:19][C:10]1[CH:11]=[N:7][C:2]2[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1 |f:1.2,3.4.5,6.7,8.9.10|
|
Inputs


Step One
|
Name
|
ortho-toluenediamine
|
|
Quantity
|
122 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C(C=CC=C1)N)(C)N
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
298.4 g
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.C(=O)C=O.[Na+]
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
previously heated to 60° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting dark solution was stirred for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it was then cooled down in an ice bath until the temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
had dropped below 10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition of alkali
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a black oil separated out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the oily amine was removed by extraction with pentane or hexane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phase was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil that
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
upon distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC2=CC=CC=C2N=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 92 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
